molecular formula C24H18BiN9S6 B14518293 1,3-Dihydro-2H-benzimidazole-2-thione--tris(thiocyanato)bismuthane (3/1) CAS No. 62476-96-4

1,3-Dihydro-2H-benzimidazole-2-thione--tris(thiocyanato)bismuthane (3/1)

Cat. No.: B14518293
CAS No.: 62476-96-4
M. Wt: 833.8 g/mol
InChI Key: QTJRCHHUIGRMIK-UHFFFAOYSA-K
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Description

1,3-Dihydro-2H-benzimidazole-2-thione–tris(thiocyanato)bismuthane (3/1) is a complex compound that combines the structural features of benzimidazole and bismuthane. Benzimidazole derivatives are known for their diverse pharmacological activities, while bismuth compounds have been widely used in medicinal chemistry for their antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dihydro-2H-benzimidazole-2-thione can be synthesized through various methods, including cyclocarbonylation of 1,2-diaminobenzenes, transformation of benzimidazolium salts, and synthesis from arylureas . The reaction conditions often require high temperatures and the use of catalysts such as Pd(OAc)2 or La[N(SiMe3)2]3 .

For the preparation of tris(thiocyanato)bismuthane, bismuth salts are reacted with thiocyanate ions under controlled conditions. The combination of these two components to form the final compound involves careful control of stoichiometry and reaction environment to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 1,3-Dihydro-2H-benzimidazole-2-thione typically involves large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources . The production of tris(thiocyanato)bismuthane can be scaled up by optimizing the reaction conditions and using continuous flow reactors to maintain consistent quality and yield.

Mechanism of Action

The mechanism of action of 1,3-Dihydro-2H-benzimidazole-2-thione involves its interaction with biological targets such as enzymes and receptors. The thiocyanato groups in tris(thiocyanato)bismuthane contribute to its antimicrobial activity by disrupting microbial cell membranes and interfering with essential metabolic processes .

Properties

CAS No.

62476-96-4

Molecular Formula

C24H18BiN9S6

Molecular Weight

833.8 g/mol

IUPAC Name

1,3-dihydrobenzimidazole-2-thione;dithiocyanatobismuthanyl thiocyanate

InChI

InChI=1S/3C7H6N2S.3CHNS.Bi/c3*10-7-8-5-3-1-2-4-6(5)9-7;3*2-1-3;/h3*1-4H,(H2,8,9,10);3*3H;/q;;;;;;+3/p-3

InChI Key

QTJRCHHUIGRMIK-UHFFFAOYSA-K

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2.C1=CC=C2C(=C1)NC(=S)N2.C1=CC=C2C(=C1)NC(=S)N2.C(#N)S[Bi](SC#N)SC#N

Origin of Product

United States

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